molecular formula C9H8F3NO2 B1399847 3-Methoxy-4-(trifluoromethyl)benzamide CAS No. 1214328-36-5

3-Methoxy-4-(trifluoromethyl)benzamide

Cat. No.: B1399847
CAS No.: 1214328-36-5
M. Wt: 219.16 g/mol
InChI Key: ICTJARUSYAWEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the trifluoromethylation of a methoxy-substituted benzamide precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of enzyme activity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzamide
  • 3-Methoxybenzamide
  • 4-Methoxybenzamide

Comparison

3-Methoxy-4-(trifluoromethyl)benzamide is unique due to the simultaneous presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 4-(trifluoromethyl)benzamide, the methoxy group in this compound enhances its electron-donating ability, potentially altering its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTJARUSYAWEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(trifluoromethyl)benzamide
Reactant of Route 2
3-Methoxy-4-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(trifluoromethyl)benzamide
Reactant of Route 4
3-Methoxy-4-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.